![molecular formula C10H16ClNO B1527141 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride CAS No. 24740-32-7](/img/structure/B1527141.png)
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride
Overview
Description
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride is a chemical compound with the empirical formula C10H15NO . It is formed during the Beckman rearrangement of adamantanone oxime .
Synthesis Analysis
The synthesis of 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride involves the Beckman rearrangement of adamantanone oxime .Molecular Structure Analysis
The molecular weight of 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride is 165.23 . The SMILES string representation is O=C1N[C@H]2C[C@@H]3CC@HC[C@H]1C3 . The InChI key is OKDJIRNQPPBDKJ-SPJNRGJMSA-N .Physical And Chemical Properties Analysis
The compound has a melting point of 316-318 °C (lit.) . It is soluble in chloroform at a concentration of 2.5%, forming a clear, colorless solution .Scientific Research Applications
Beckman Rearrangement of Adamantanone Oxime
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one is formed during the Beckman rearrangement of adamantanone oxime . This reaction is a useful method in organic chemistry for converting oximes to amides.
Crystal Structure Studies
The crystal structure of 4-azatricyclo[4.3.1.1]undecan-5-one (homoazaadamantanone) has been studied . Such studies are crucial for understanding the physical and chemical properties of the compound.
Synthesis of Derivatives
There has been research on the synthesis, physical and chemical properties, and biological activity of 4-azatricyclo[4.3.1.1~3,8~]undecane derivatives . These derivatives could have potential applications in various fields, including medicine and materials science.
Interaction with Acid Hydrazides
The compound has been studied for its interaction with acid hydrazides . Understanding these interactions can lead to the development of new synthetic methods and potentially new compounds.
Potential Biological Activity
While specific biological activities of 4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride are not mentioned in the sources, the compound’s derivatives have been studied for their biological activity . This suggests that the compound itself may also exhibit biological activity, which could be explored in future research.
Multistage Synthesis
The compound has been involved in multistage synthesis reactions . Such reactions are often used in the production of complex organic compounds, suggesting potential applications in industrial chemistry.
Safety and Hazards
properties
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecan-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10;/h6-9H,1-5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSLGFXRCLSLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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